molecular formula C16H12O3S B14735346 6-Methyl-2-phenyl-1-benzothiopyran-1,1,4-trione CAS No. 6948-57-8

6-Methyl-2-phenyl-1-benzothiopyran-1,1,4-trione

Katalognummer: B14735346
CAS-Nummer: 6948-57-8
Molekulargewicht: 284.3 g/mol
InChI-Schlüssel: CICRGFFOMNSRGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-phenyl-1-benzothiopyran-1,1,4-trione is a chemical compound known for its unique structure and properties It belongs to the class of benzothiopyran derivatives, which are characterized by a benzene ring fused to a thiopyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenyl-1-benzothiopyran-1,1,4-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylthiobenzaldehyde with methyl acetoacetate in the presence of a base, followed by oxidation to form the desired trione. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-phenyl-1-benzothiopyran-1,1,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trione to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiopyran derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-phenyl-1-benzothiopyran-1,1,4-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-Methyl-2-phenyl-1-benzothiopyran-1,1,4-trione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Phenyl-2H-1-benzothiopyran-4(3H)-one
  • 6-Methyl-2-phenyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide

Uniqueness

6-Methyl-2-phenyl-1-benzothiopyran-1,1,4-trione is unique due to its specific substitution pattern and the presence of the trione functionality. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other benzothiopyran derivatives.

Eigenschaften

CAS-Nummer

6948-57-8

Molekularformel

C16H12O3S

Molekulargewicht

284.3 g/mol

IUPAC-Name

6-methyl-1,1-dioxo-2-phenylthiochromen-4-one

InChI

InChI=1S/C16H12O3S/c1-11-7-8-15-13(9-11)14(17)10-16(20(15,18)19)12-5-3-2-4-6-12/h2-10H,1H3

InChI-Schlüssel

CICRGFFOMNSRGM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=CC2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.